molecular formula C10H14N4O B2729740 N-(Pyridin-3-yl)piperazine-1-carboxamide CAS No. 1008775-28-7; 295341-46-7

N-(Pyridin-3-yl)piperazine-1-carboxamide

Cat. No.: B2729740
CAS No.: 1008775-28-7; 295341-46-7
M. Wt: 206.249
InChI Key: XXDQBBKYUFLWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Pyridin-3-yl)piperazine-1-carboxamide is a chemical compound with the CAS Registry Number 295341-46-7 . Its molecular formula is C10H14N4O, corresponding to a molecular weight of 206.24 g/mol . The structure of this compound features a piperazine ring where one nitrogen is part of a carboxamide group linked to a pyridin-3-yl (nicotinyl) moiety . This molecular framework is significant in medicinal chemistry and drug discovery research, often serving as a key pharmacophore or a building block for the synthesis of more complex molecules. A dihydrochloride salt form of this compound (CAS 1008775-28-7) is also available for researchers, offering an alternative for solubility and formulation studies . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-3-ylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDQBBKYUFLWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

Below is a comparison of N-(Pyridin-3-yl)piperazine-1-carboxamide with structurally related compounds, highlighting key differences in substituents, targets, and activities:

Compound Molecular Formula Key Substituents Pharmacological Target Key Findings
This compound C₁₀H₁₃N₅O Pyridin-3-yl Not explicitly stated Base structure for TRPV1 antagonists, kinase inhibitors, and receptor modulators .
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) C₂₁H₂₆ClN₅O 4-tert-butylphenyl, 3-chloropyridin-2-yl TRPV1 receptor Potent TRPV1 antagonist (IC₅₀ = 35 nM for rat VR1); inhibits acid-induced pain .
TM22 (4-(3-(2-Cyclohexylethoxy)benzoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide) C₂₅H₃₂N₄O₂ 3-(2-Cyclohexylethoxy)benzoyl TEA domain transcription factors Reversible inhibitor with novel binding mechanism; 87% yield in synthesis .
PKM-833 (N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide) C₁₉H₂₀F₃N₅O₂ Pyridazin-3-yl, chroman-4-yl Fatty acid amide hydrolase (FAAH) Brain-penetrable FAAH inhibitor; optimized for CNS activity .
CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) C₁₈H₁₆ClN₇O 5-chloropyridin-2-yl, indazol-6-yl TRPV1 receptor Partial TRPV1 agonist; analgesic effects in inflammatory pain models .

Structure-Activity Relationships (SAR)

  • Pyridine Position : Substitution at pyridin-3-yl (vs. pyridin-2-yl or pyridazin-3-yl) influences receptor selectivity. For example, BCTC’s 3-chloropyridin-2-yl group enhances TRPV1 affinity .
  • Carboxamide Linker : Critical for target engagement. Removal of the carbonyl group (e.g., in dopamine D3 ligands) reduces binding affinity by >100-fold .
  • Aryl Substituents : Bulky groups (e.g., tert-butylphenyl in BCTC) improve metabolic stability and target specificity .

Pharmacological and Clinical Implications

  • TRPV1 Antagonists : BCTC and CPIPC demonstrate divergent effects—BCTC blocks both capsaicin- and acid-induced pain, while CPIPC acts as a partial agonist .
  • Antiproliferative Activity : Derivatives like 4-methyl-N-(p-tolyl)piperazine-1-carboxamide show enhanced cell cycle arrest in MCF7 and HCT116 cancer lines .
  • CNS Penetration : PKM-833’s trifluoromethyl group enhances brain bioavailability, a key advantage for FAAH inhibitors .

Q & A

Q. Basic

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC or UV-Vis spectroscopy .
  • Stability : Accelerated degradation studies under varied pH (1–10), temperature (40–60°C), and light exposure, monitored by LC-MS to identify degradation products .

How do receptor selectivity studies inform the pharmacological potential of this compound derivatives?

Q. Advanced

  • Binding assays : Radioligand competition assays (e.g., 3^3H-spiperone for dopamine D2/D3 receptors) quantify affinity (Ki_i) and selectivity ratios .
  • Chimeric receptor studies : Swapping extracellular loops (e.g., E2 loop in D3R) identifies structural determinants of selectivity .
  • Functional assays : cAMP accumulation or β-arrestin recruitment to assess agonist/antagonist behavior .

How can structure-activity relationship (SAR) studies optimize this compound analogs?

Q. Advanced

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) on aryl rings enhances receptor affinity, while bulky groups reduce off-target interactions .
  • Linker modifications : Replacing carboxamide with amine linkers reduces D3R selectivity by >100-fold, highlighting the carbonyl group’s role in binding .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : AutoDock or Schrödinger Suite to model binding poses in receptor active sites (e.g., dopamine receptors) .
  • Molecular dynamics (MD) : Simulations (20–100 ns) assess conformational stability and hydrogen-bond networks in solvated systems .

How can conflicting bioactivity data across studies be resolved?

Q. Advanced

  • Assay standardization : Use consistent cell lines (e.g., HEK293T for GPCRs) and buffer conditions (e.g., Mg2+^{2+}/GDP for Gαi_i-coupled receptors) .
  • Orthogonal validation : Cross-verify binding data with functional assays (e.g., GTPγS for G-protein activation) .

What strategies assess early-stage toxicity and safety profiles?

Q. Basic

  • In vitro cytotoxicity : MTT assays on HepG2 or HEK293 cells to determine IC50_{50} values .
  • hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac liability .
  • Metabolic stability : Microsomal assays (human liver microsomes) to predict hepatic clearance .

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